molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11875819
CAS No.: 1346686-80-3
M. Wt: 228.25 g/mol
InChI Key: LJGUVJZDFUPTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and industry. The molecular formula of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is C12H11N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For instance, the Suzuki coupling reaction involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of bipyridine derivatives can involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts is common to facilitate these reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its methyl and carboxylate groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

1346686-80-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

LJGUVJZDFUPTJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.